molecular formula C12H15NO3 B2632884 (S)-2-Benzamido-3-methylbutanoic acid CAS No. 2901-80-6; 5699-79-6

(S)-2-Benzamido-3-methylbutanoic acid

Cat. No.: B2632884
CAS No.: 2901-80-6; 5699-79-6
M. Wt: 221.256
InChI Key: MIYQNOPLWKCHED-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Benzamido-3-methylbutanoic acid is a chiral organic compound characterized by a benzamido group (-NH-C(O)-C₆H₅) attached to the second carbon of a 3-methylbutanoic acid backbone. Its stereochemistry at the C2 position is designated as the (S)-enantiomer, a critical factor influencing its biological interactions and synthetic applications. The compound is identified by CAS number 14257-84-2 .

This compound is primarily utilized in life sciences research, particularly as a building block for peptide synthesis or as a chiral intermediate in pharmaceutical development . Its stereospecificity may enhance binding affinity in enzyme-targeted studies compared to racemic mixtures or opposite enantiomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-benzamido-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYQNOPLWKCHED-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833090
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

(R)-2-Benzamido-2-phenylacetic Acid (CAS 2901-80-6)

  • Structure : Features a phenyl group at C2 instead of the 3-methyl group in the target compound. The benzamido group remains at C2.
  • Similarity Score : 1.00 (structural similarity based on backbone and substituent positions) .
  • Applications include chemical synthesis and asymmetric catalysis .

2-Acetamido-2-phenylacetic Acid (CAS 42429-20-9, R-enantiomer; 28047-15-6, S-enantiomer)

  • Structure : Replaces the benzamido group with a smaller acetamido (-NH-C(O)-CH₃) group.
  • Similarity Score : 0.93 .
  • Key Differences : Reduced steric hindrance and electronic effects due to the absence of an aromatic ring. These compounds are often used in biochemical studies, such as enzyme substrate analog research .

Functional Group Variations

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic Acid (CAS 42417-65-2)

  • Structure: Contains a benzyloxycarbonyl (Cbz) and methylamino group at C2, with a 3-methylbutanoic acid backbone.
  • Key Differences : The Cbz group serves as a protective moiety in peptide synthesis, enhancing stability during reactions. This compound is tailored for stepwise oligopeptide assembly .

(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic Acid (CAS 17360-25-7)

  • Structure : Substitutes benzamido with a 4-methylbenzenesulfonamido group (-NH-SO₂-C₆H₄-CH₃).
  • Key Differences : The sulfonamide group increases acidity and hydrogen-bonding capacity, making it suitable for crystallography or ion-exchange studies .

Stereochemical Considerations

Enantiomeric pairs, such as (R)- and (S)-2-benzamido-2-phenylacetic acid, exhibit divergent biological activities.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Substituents Similarity Score Primary Applications References
(S)-2-Benzamido-3-methylbutanoic acid 14257-84-2 Benzamido (C2), 3-methyl (C3) - Life sciences research
(R)-2-Benzamido-2-phenylacetic acid 2901-80-6 Benzamido (C2), phenyl (C2) 1.00 Chemical synthesis
(S)-2-Acetamido-2-phenylacetic acid 28047-15-6 Acetamido (C2), phenyl (C2) 0.93 Enzyme studies
(S)-2-(Cbz-methylamino)-3-methylbutanoic acid 42417-65-2 Cbz-methylamino (C2), 3-methyl - Peptide synthesis

Table 2: Physicochemical Properties

Compound Name Molecular Weight Solubility (Predicted) Stability Notes
This compound ~265.3* Low in water Stable at RT, hygroscopic
(R)-2-Benzamido-2-phenylacetic acid ~267.3 Moderate in DMSO Light-sensitive
(S)-2-Acetamido-2-phenylacetic acid ~209.2 High in polar solvents Hydrolyzes under acidic conditions

*Estimated based on structural analogs.

Q & A

Basic: What are the standard synthetic routes for (S)-2-Benzamido-3-methylbutanoic acid, and how are reaction conditions optimized?

The synthesis of this compound typically involves multi-step strategies to ensure stereochemical control. A common approach includes:

  • Alkylation of 3-methylbutanoic acid derivatives : Benzylation using benzyl bromide in the presence of a strong base (e.g., NaH) under reflux in aprotic solvents like dimethylformamide (DMF) .
  • Chiral resolution : For enantiomeric purity, chiral auxiliaries or enzymatic methods (e.g., lipase-mediated resolution) can isolate the (S)-enantiomer .
  • Amide bond formation : Coupling benzoyl chloride with (S)-2-amino-3-methylbutanoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane .
    Optimization focuses on solvent polarity, temperature (reflux vs. room temperature), and catalyst selection to maximize yield and enantiomeric excess (e.g., >98% ee via HPLC analysis) .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase to confirm enantiopurity (>98% ee) .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify structural integrity (e.g., benzamide proton at δ 7.8–8.1 ppm, methyl groups at δ 0.9–1.2 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ at m/z 236.1285 for C12_{12}H15_{15}NO3_3) .
  • X-ray crystallography : Resolves absolute configuration for stereochemical validation .

Advanced: How does stereochemistry influence the biological activity and enzyme interactions of this compound?

The (S)-configuration is critical for binding to chiral active sites in enzymes. For example:

  • Enzyme inhibition studies : The (S)-enantiomer shows 10-fold higher affinity for serine proteases (e.g., trypsin) compared to the (R)-form, attributed to optimal hydrogen bonding with catalytic triads .
  • Structure-activity relationship (SAR) : Modifications to the benzamide group (e.g., para-substituents) alter potency; bulkier groups reduce activity due to steric hindrance, while electron-withdrawing groups enhance binding .
  • Molecular docking simulations : Predict interactions using software like AutoDock Vina, validated by isothermal titration calorimetry (ITC) to quantify binding constants (Kd_d ~ 5–20 µM) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from impurities or analytical variability. Mitigation strategies include:

  • Purity validation : Use preparative HPLC to remove byproducts (e.g., diastereomers or hydrolyzed intermediates) .
  • Standardized assays : Replicate bioactivity tests (e.g., IC50_{50} in enzyme inhibition) under controlled pH (7.4) and temperature (37°C) .
  • Meta-analysis : Compare data across studies using shared controls (e.g., positive inhibitors like leupeptin) to normalize results .

Advanced: What methodologies are used to study this compound’s role in peptide mimetics and drug design?

  • Solid-phase peptide synthesis (SPPS) : Incorporate this compound as a non-natural amino acid residue using Fmoc/t-Bu protection strategies .
  • Protease stability assays : Evaluate resistance to degradation by chymotrypsin or pepsin in simulated gastric fluid (SGF) .
  • Pharmacokinetic profiling : Assess bioavailability via in vitro Caco-2 cell permeability models and in vivo rodent studies (plasma t1/2_{1/2} ~ 2–4 hrs) .

Advanced: How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Flow chemistry : Continuous flow systems reduce racemization risks by minimizing reaction time and improving heat transfer .
  • Enzymatic catalysis : Immobilized lipases (e.g., Candida antarctica lipase B) enable scalable resolution of enantiomers in biphasic systems (water:organic solvent) .
  • Quality-by-design (QbD) : Use design of experiments (DoE) to optimize parameters like catalyst loading (5–10 mol%) and agitation speed (200–400 rpm) .

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